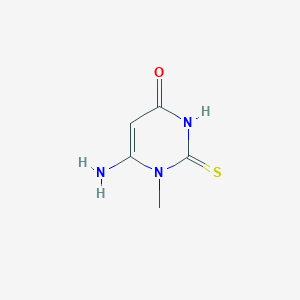

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-1-methyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMIOUTTYHCOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355713 | |

| Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16837-08-4 | |

| Record name | 6-Amino-2,3-dihydro-1-methyl-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16837-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43406 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Cyclocondensation Approach

The most widely reported method involves the cyclocondensation of thiourea derivatives with β-ketoesters or β-diketones. For example, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one —a structural analogue—is synthesized by reacting thiourea with ethyl acetoacetate in methanol under sodium methoxide catalysis. Adapting this protocol, the target compound can be prepared by substituting ethyl acetoacetate with a β-ketoester bearing an amino group at position 6.

Reaction Conditions :

-

Solvent : Methanol or ethanol

-

Catalyst : Sodium methoxide (10–20 mol%)

-

Temperature : Reflux (~78°C for methanol)

-

Time : 4–6 hours

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon of the β-ketoester, followed by cyclization and tautomerization to form the pyrimidinone core. The amino group is introduced either through pre-functionalized β-ketoesters or post-synthetic modification (e.g., amination).

Biginelli Reaction Adaptations

Three-Component Coupling

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for thioxo derivatives. A modified protocol employs:

-

Aldehyde : Formaldehyde (for methyl group introduction)

-

1,3-Dicarbonyl : Ethyl cyanoacetate (to incorporate the amino group)

Optimized Conditions :

-

Catalyst : Bi(NO₃)₃·5H₂O or ZrCl₄ (5 mol%)

-

Solvent : Solvent-free or DMSO

-

Temperature : 80–100°C

-

Time : 2–4 hours

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, a one-pot synthesis under microwave conditions (300 W, 80°C) reduces reaction time to 30 minutes while maintaining yields above 70%.

Post-Synthetic Functionalization

Amination Strategies

Introducing the amino group post-cyclization is achieved via:

-

Nucleophilic substitution : Treatment with ammonia or amines in polar aprotic solvents (e.g., DMF).

-

Reductive amination : Using NaBH₃CN or H₂/Pd-C.

Example Protocol :

-

Synthesize 1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one via cyclocondensation.

-

React with hydroxylamine-O-sulfonic acid in aqueous NaOH at 0–5°C.

-

Isolate the product via recrystallization (ethanol/water).

Catalytic N,S-Arylation for Complex Derivatives

Copper-Catalyzed Domino Reactions

Recent advances employ Cu-catalyzed N,S-arylation to construct fused heterocycles. For instance, reacting 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones with 1-bromo-2-iodobenzenes in DMSO using CuI and trans-4-hydroxy-L-proline yields benzo-thiazolo-pyrimidinones. While this method targets complex derivatives, it demonstrates the reactivity of the thioxo group for further functionalization.

Conditions :

-

Catalyst : CuI (10 mol%)

-

Ligand : trans-4-hydroxy-L-proline (20 mol%)

-

Solvent : DMSO

-

Temperature : 100°C

-

Time : 12–24 hours

Yield : 66–85% for fused derivatives.

Analytical Characterization

Spectroscopic Data

Key characterization data for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and analogues include:

Purity Assessment

Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Complexity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 80–90% | 4–6 h | Low | High |

| Biginelli Reaction | 65–75% | 2–4 h | Moderate | Moderate |

| Microwave-Assisted | 70–75% | 0.5 h | Low | High |

| Post-Synthetic Amination | 60–70% | 6–8 h | High | Low |

| Cu-Catalyzed Arylation | 66–85% | 12–24 h | High | Low |

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The sulfur atom in the thioxopyrimidine ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyrimidines or tetrahydropyrimidines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydropyrimidines, tetrahydropyrimidines.

Substitution Products: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology

This compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Modifications to the thioxopyrimidine core can lead to compounds with improved pharmacological profiles.

Industry

In materials science, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Wirkmechanismus

The mechanism of action of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfur atom and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Key Differences: Replaces the amino group at position 6 with a methyl group.

- Coordination Chemistry: Forms a gold(III) complex via O and S donor atoms, enhancing antimicrobial activity against S. aureus .

- Spectral Data : IR and NMR spectra confirm coordination shifts in C=O (163.0 cm⁻¹) and C=S (174.6 cm⁻¹) groups .

- Biological Activity : The Au(III) complex exhibits broader antimicrobial activity compared to the free ligand .

6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Structure: Ethyl group at position 6 instead of amino or methyl.

- Synthesis : Prepared via thiourea and potassium hydroxide, suggesting similar synthetic accessibility to the target compound .

- Activity Data: Limited evidence on biological properties, but steric effects from the ethyl group may influence solubility or reactivity.

6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Functional Group Modifications

SCR7 (5,6-bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

- Structure: Bis-benzylideneamino groups at positions 5 and 4.

- Activity: Inhibits DNA ligase IV, highlighting how aromatic substitutions at the amino group can confer specific biological functions .

5,5′-Arylmethylenebis Derivatives

Antimicrobial and Antiviral Profiles

Coordination Modes

- Monodentate vs. Bidentate: The target compound’s amino and thioxo groups allow for N- or S-based coordination, while 6-methyl analogs primarily use O/S donors .

- Solvent Interactions : Au(III) complexes may include solvent molecules (e.g., water), as seen in NMR spectra (δ 2.54 ppm for H₂O) .

Biologische Aktivität

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, known for its diverse biological activities, is a compound of significant interest in medicinal chemistry. This article aims to synthesize existing research on its biological activities, including antimicrobial, antioxidant, and potential therapeutic effects.

The compound has the following chemical properties:

- Chemical Formula : C5H7N3OS

- Molecular Weight : 143.19 g/mol

- CAS Number : 1004-40-6

- Structure : It features a thioxo group and an amino group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving the synthesis of metal complexes with this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured using agar diffusion methods:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals:

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These findings indicate that the compound possesses moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise as a lipoxygenase inhibitor, with an IC50 value comparable to known inhibitors such as NDGA (Nordihydroguaiaretic acid):

| Compound | IC50 (μM) |

|---|---|

| This compound | 10.7 |

| NDGA | 9.5 |

This suggests that it may have therapeutic applications in inflammatory conditions where lipoxygenase is implicated .

Study on Antimicrobial Activity

A recent study synthesized a gold(III) complex using this compound and tested its antimicrobial efficacy. The results indicated that the complex exhibited enhanced activity compared to the free ligand, highlighting the importance of metal coordination in improving biological activity:

| Compound | Zone of Inhibition (mm) |

|---|---|

| Free Ligand | 12 |

| Gold Complex | 18 |

This study emphasizes the potential for metal complexes derived from this compound to serve as effective antimicrobial agents .

Study on Antioxidant Properties

Another study focused on evaluating the antioxidant properties of derivatives of this compound. The derivatives showed varied activities based on structural modifications. Compounds with additional double bonds exhibited higher antioxidant activities compared to simpler derivatives:

| Compound | Antioxidant Activity (%) |

|---|---|

| Base Compound | 30 |

| Derivative A | 78 |

| Derivative B | 82 |

These findings suggest that structural modifications can significantly influence the biological activity of pyrimidine derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

The compound can be synthesized via a multi-step protocol involving condensation reactions. A validated method involves refluxing thiourea derivatives with ethyl cyanoacetate in ethanol using sodium ethoxide as a base, followed by cyclization under acidic or basic conditions. For example, thiourea and ethyl cyanoacetate are combined with sodium in ethanol, refluxed for 4 hours, and purified via silica-gel chromatography to yield the pyrimidinone core . Modifications at the 1- and 6-positions can be achieved by introducing primary amines or formaldehyde during subsequent steps .

Q. How is this compound characterized analytically?

Characterization typically involves:

- 1H NMR : To confirm hydrogen environments, such as NH and methyl groups.

- Mass spectrometry (MS) : For molecular ion verification.

- IR spectroscopy : To identify thioamide (C=S) stretches (~1200 cm⁻¹) and carbonyl (C=O) stretches (~1650 cm⁻¹).

- Melting point analysis : For purity assessment (e.g., analogues in show melting points between 214–256°C) .

Q. What safety precautions are required when handling this compound?

Based on structurally similar thiouracil derivatives ( ):

- Hazard symbols : Harmful (Xn) if swallowed (R22) or carcinogenic (R40).

- Protective measures : Use gloves, lab coats, and fume hoods.

- Storage : 2–8°C in airtight containers.

- First aid : Immediate medical attention for ingestion or inhalation .

Advanced Research Questions

Q. How can structural modifications optimize biological activity in this scaffold?

Key SAR strategies include:

- Thiocarbonyl replacement : Testing oxo or imino groups to evaluate hydrogen-bonding interactions (e.g., replaced C=S with C=O for GAA activation studies).

- Aromaticity introduction : Modifying the dihydropyrimidine ring to a pyrimido[4,5-d]pyrimidine system to enhance planar rigidity and target binding .

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position, as seen in , which improved dihydrofolate reductase inhibition .

Q. How can spectral discrepancies in substituted derivatives be resolved?

Contradictions in NMR or MS data often arise from substituent electronic effects. For example:

- Electron-donating groups (e.g., -OCH₃ in ) deshield adjacent protons, shifting peaks downfield.

- Bulky substituents (e.g., cyclopropylmethyl in ) cause splitting patterns due to restricted rotation. Use 2D NMR (COSY, HSQC) and high-resolution MS to resolve ambiguities .

Q. What experimental designs are suitable for evaluating its pharmacological potential?

Q. How can contradictory biological data across analogues be analyzed?

Variations in activity (e.g., 58–89% yields in ) may stem from:

- Solubility differences : Hydrophobic substituents (e.g., -CF₃) reduce aqueous solubility, affecting assay accuracy.

- Steric hindrance : Bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) may block target binding. Perform solubility studies (e.g., logP measurements) and molecular docking to rationalize results .

Q. What computational approaches predict its reactivity or binding modes?

- DFT calculations : Optimize geometry and evaluate thiocarbonyl electrophilicity.

- Molecular docking : Use SMILES strings (e.g., ) to model interactions with enzymes like DHFR.

- ADMET profiling : Predict toxicity and pharmacokinetics using QSAR models .

Q. How can synthetic yields be improved for scale-up?

Q. What strategies mitigate toxicity in preclinical development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.